2-Decyl-3-methyloxirane
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Overview
Description
2-Decyl-3-methyloxirane is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the oxirane ring imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-decyl-3-methyl-1-alkene with a peracid, such as m-chloroperbenzoic acid (MCPBA), under controlled conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-3-methyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can attack the oxirane ring.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or ethers
Scientific Research Applications
2-Decyl-3-methyloxirane finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Decyl-3-methyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants. For example, in biological systems, the oxirane ring can interact with nucleophilic sites on proteins and DNA, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyloxirane: A smaller oxirane with similar reactivity but different physical properties.
2-Decyloxirane: Lacks the methyl group, resulting in different reactivity and applications.
3-Methyloxirane: A simpler oxirane with a single methyl group, used in different chemical contexts.
Uniqueness
2-Decyl-3-methyloxirane is unique due to the presence of both a decyl and a methyl group, which influence its reactivity and physical properties. The combination of these groups makes it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
61759-33-9 |
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Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
2-decyl-3-methyloxirane |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-13-12(2)14-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
KULYEKNCCJOHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1C(O1)C |
Origin of Product |
United States |
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